molecular formula C17H23N3O3 B13681719 N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide

N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide

Cat. No.: B13681719
M. Wt: 317.4 g/mol
InChI Key: FYCGKBYRUZVXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide: is a compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole ring system is known for its presence in various natural products and pharmaceuticals, making it a crucial scaffold in medicinal chemistry. The compound also contains a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with tryptamine and Boc-protected glycine.

    Coupling Reaction: The primary step involves coupling tryptamine with Boc-protected glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.

    Reduction: Reduction of the indole ring can yield indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the 2- and 3-positions of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide is used as an intermediate in the synthesis of more complex molecules. Its indole moiety makes it a valuable building block in the development of new organic compounds.

Biology: The compound’s indole structure is significant in the study of biological systems, particularly in understanding the behavior of indole-containing biomolecules.

Medicine: Indole derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound can be used in the synthesis of potential therapeutic agents.

Industry: In the pharmaceutical industry, this compound can serve as a precursor for the development of drugs and other bioactive molecules.

Mechanism of Action

The mechanism of action of N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide is largely dependent on its indole moiety. Indole derivatives are known to interact with various biological targets, including enzymes and receptors. The Boc-protecting group ensures that the amine functionality remains protected during synthetic transformations, allowing for selective reactions at other sites of the molecule.

Molecular Targets and Pathways:

    Enzymes: Indole derivatives can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: They can bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

  • N-(Indol-2-yl)acetamide
  • N-(Indol-3-yl)acetamide
  • N-(1-Methyl-indol-3-yl)-2-(4-nitrophenyl)acetamide

Comparison:

  • N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide is unique due to the presence of the Boc-protecting group, which provides stability and selectivity during chemical reactions.
  • N-(Indol-2-yl)acetamide and N-(Indol-3-yl)acetamide lack the Boc group, making them more reactive but less stable.
  • N-(1-Methyl-indol-3-yl)-2-(4-nitrophenyl)acetamide features additional substituents that can alter its reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]carbamate

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-11-15(21)18-9-8-12-10-19-14-7-5-4-6-13(12)14/h4-7,10,19H,8-9,11H2,1-3H3,(H,18,21)(H,20,22)

InChI Key

FYCGKBYRUZVXQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCCC1=CNC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.